molecular formula C7H12O2 B1630319 3,5-Heptanedione CAS No. 7424-54-6

3,5-Heptanedione

Cat. No. B1630319
Key on ui cas rn: 7424-54-6
M. Wt: 128.17 g/mol
InChI Key: DGCTVLNZTFDPDJ-UHFFFAOYSA-N
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Patent
US04246284

Procedure details

4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione [I; Ar is 2Cl-4-CH3OC6H3, Alk is (CH2)2O(CH2)2, R and R' are CH3CH2CO] was prepared from 65.1 g. of the iodide from part (b) and the lithium salt derived from 41.0 g. of 3,5-heptanedione to give 12.1 g. of product, b.p. 168°-172° C. (0.005 mm.).
Name
4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(OC)C=CC=1OCCOCC[CH:10]([C:15](=[O:18])[CH2:16][CH3:17])[C:11](=[O:14])[CH2:12][CH3:13].[I-].[Li]>>[CH3:17][CH2:16][C:15](=[O:18])[CH2:10][C:11](=[O:14])[CH2:12][CH3:13] |^1:25|

Inputs

Step One
Name
4-{2-[2-(2-Chloro-4-methoxyphenoxy)ethoxy]ethyl}-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(OCCOCCC(C(CC)=O)C(CC)=O)C=CC(=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Three
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared from 65.1 g

Outcomes

Product
Name
Type
product
Smiles
CCC(CC(CC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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